1-(3-Iodo-5-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-Iodo-5-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-5-(methylthio)phenyl)propan-1-one typically involves the iodination of a precursor compound followed by the introduction of the methylthio group. One common method involves the reaction of 3-iodo-5-(methylthio)benzaldehyde with a suitable reagent to form the desired propanone derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-5-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
1-(3-Iodo-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The iodine and methylthio groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Iodo-5-(methylthio)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
3-Iodo-5-(methylthio)benzaldehyde: Precursor compound with an aldehyde group instead of a ketone.
1-(3-Iodo-5-(methylthio)phenyl)ethanone: Similar compound with a shorter carbon chain.
Uniqueness
1-(3-Iodo-5-(methylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C10H11IOS |
---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-(3-iodo-5-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11IOS/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
CQACBOSUEYZVQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)I)SC |
Origin of Product |
United States |
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